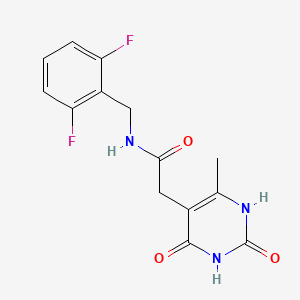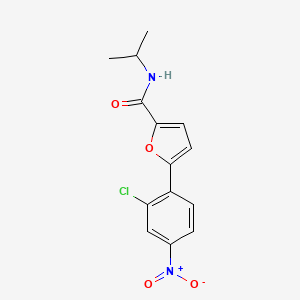![molecular formula C11H13FN2OS B2755210 3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine CAS No. 2097889-77-3](/img/structure/B2755210.png)
3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine” is a chemical compound. It has a molecular weight of 194.21 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
The compound is solid in its physical form . More specific physical and chemical properties are not provided in the available sources.Wissenschaftliche Forschungsanwendungen
Green-Emitting Iridium(III) Complexes
Compounds similar to 3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine, particularly those with fluoro, sulfane, or sulfone groups, have been used in the development of green-emitting iridium(III) complexes. These complexes are characterized by high photoluminescence quantum yields and are significant in the context of light-emitting devices and materials science (Constable et al., 2014).
Pyrrolidine Constrained Bipyridyl-Dansyl Click Fluoroionophore
A pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized for use as a selective ratiometric and colorimetric chemosensor for aluminum ions (Al3+). This application is particularly relevant in chemical sensing and diagnostics (Maity & Govindaraju, 2010).
Electropolymerization in Ionic Liquids
The use of ionic liquids, including those containing pyrrolidinium, for the electropolymerization of materials like poly(3-methylthiophene) is another application area. This process is significant for the development of hybrid supercapacitors, highlighting its importance in energy storage technologies (Biso et al., 2008).
Fluorescent Chemosensors for Metal Ions
Compounds based on the pyrrolo[3,4-c]pyridine structure have been used to create fluorescent chemosensors. These sensors exhibit high selectivity for metal ions such as Fe3+ and Fe2+, which can be used in biomedical imaging and environmental monitoring (Maity et al., 2018).
Synthesis of Polysubstituted and Fused Pyridines
The development of one-pot reactions for the synthesis of various substituted pyridines, including those with fluoro groups, is another significant application. These synthesized compounds have potential uses in drug development and organic chemistry (Song et al., 2016).
Catalysis and Organic Synthesis
The use of pyrrolidine derivatives in catalysis, such as in stereoselective Michael addition reactions, is noteworthy. These reactions are crucial in the synthesis of various organic compounds, highlighting the role of these compounds in facilitating complex chemical transformations (Singh et al., 2013).
Eigenschaften
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2OS/c1-16-10-2-3-14(7-10)11(15)8-4-9(12)6-13-5-8/h4-6,10H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOBCUUIPDZFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-Chloro-4-methylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2755128.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2755129.png)
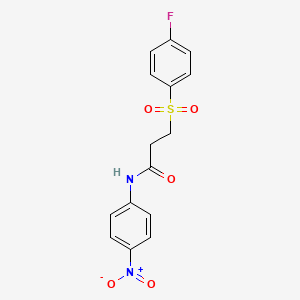

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2755136.png)
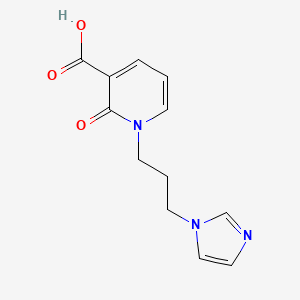
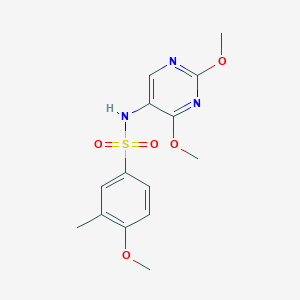
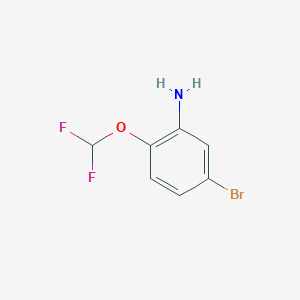
![2-(methylsulfanyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2755141.png)
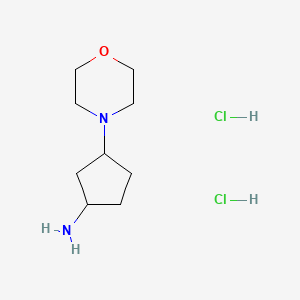
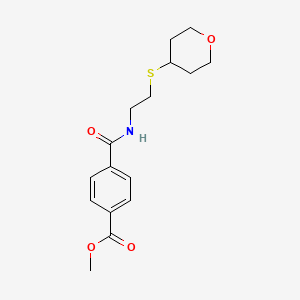
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2755146.png)
